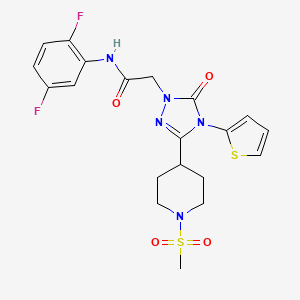

N-(2,5-difluorophenyl)-2-(3-(1-(methylsulfonyl)piperidin-4-yl)-5-oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(2,5-difluorophenyl)-2-[3-(1-methylsulfonylpiperidin-4-yl)-5-oxo-4-thiophen-2-yl-1,2,4-triazol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F2N5O4S2/c1-33(30,31)25-8-6-13(7-9-25)19-24-26(20(29)27(19)18-3-2-10-32-18)12-17(28)23-16-11-14(21)4-5-15(16)22/h2-5,10-11,13H,6-9,12H2,1H3,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMJOIASXYJMPBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C2=NN(C(=O)N2C3=CC=CS3)CC(=O)NC4=C(C=CC(=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F2N5O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,5-difluorophenyl)-2-(3-(1-(methylsulfonyl)piperidin-4-yl)-5-oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide is a complex compound with potential therapeutic applications, particularly in the management of type 2 diabetes and other metabolic disorders. This article provides a comprehensive overview of its biological activity based on various studies.

Chemical Structure

The molecular structure of the compound includes:

- A difluorophenyl moiety

- A methylsulfonyl group attached to a piperidine ring

- A triazole derivative with a thiophene substituent

This unique combination of functional groups contributes to its biological properties.

The compound's biological activity is primarily attributed to its ability to inhibit specific enzymes involved in metabolic pathways. Notably, it has been studied for its role as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor, which is crucial for regulating blood glucose levels by increasing insulin secretion and decreasing glucagon levels postprandially.

Biological Activity Overview

Case Studies and Research Findings

- DPP-IV Inhibition and Diabetes Management

- Antioxidant Activity

- Anticancer Potential

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

| Modification | Effect on Activity |

|---|---|

| Substitution on Phenyl Ring | Alters binding affinity and selectivity |

| Variations in Sulfonamide Group | Impacts solubility and bioavailability |

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of compounds similar to N-(2,5-difluorophenyl)-2-(3-(1-(methylsulfonyl)piperidin-4-yl)-5-oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide exhibit significant anticancer properties. For instance, studies have shown that structurally related compounds demonstrate efficacy against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation and survival.

| Compound | Cancer Type | Inhibition (%) |

|---|---|---|

| Compound A | SNB-19 | 86.61 |

| Compound B | OVCAR-8 | 85.26 |

| Compound C | NCI-H40 | 75.99 |

Anti-inflammatory Properties

Molecular docking studies suggest that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory responses. In silico analyses indicate that modifications to the compound could enhance its anti-inflammatory activity, making it a candidate for further optimization and development into therapeutic agents for inflammatory diseases.

Structure Activity Relationship (SAR)

Understanding the structure activity relationship of this compound is crucial for the design of more effective analogs. Variations in the substituents on the phenyl and piperidine rings can significantly influence biological activity.

Key Structural Features:

- Difluorophenyl Group : Enhances lipophilicity and may improve binding affinity.

- Piperidine Moiety : Contributes to the overall pharmacological profile by providing flexibility and potential interactions with biological targets.

Case Study: Inhibition of Cancer Cell Proliferation

A study conducted on a series of triazole derivatives similar to this compound demonstrated promising results in inhibiting cell proliferation in vitro. The study utilized various cancer cell lines to assess the compound's efficacy.

Case Study: Anti-inflammatory Activity

Another research project focused on evaluating the anti-inflammatory potential of similar compounds through molecular docking studies and subsequent in vitro assays. The results indicated a significant reduction in inflammatory markers when treated with these compounds.

Chemical Reactions Analysis

Formation of the 1,2,4-Triazole Core

The 1,2,4-triazole ring can be synthesized via cyclocondensation reactions. A common method involves reacting hydrazine derivatives with carbonyl-containing intermediates:

-

Precursor preparation : Hydrazine reacts with a ketone or ester (e.g., ethyl 3-(thiophen-2-yl)-3-oxopropanoate) to form a hydrazone intermediate .

-

Cyclization : The hydrazone undergoes cyclization under acidic or basic conditions to yield the triazole ring. For example, treatment with polyphosphoric acid (PPA) facilitates ring closure .

Sulfonylation of Piperidine

The methylsulfonyl group on the piperidine is introduced via sulfonylation:

-

Reagents : Piperidine-4-amine reacts with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine) to form 1-(methylsulfonyl)piperidin-4-amine .

-

Conditions : Dichloromethane (DCM) or tetrahydrofuran (THF), 0–25°C, 1–4 hours .

Amide Bond Formation

The acetamide linker is formed through coupling reactions:

-

Activation : The carboxylic acid derivative (e.g., 2-(3-(1-(methylsulfonyl)piperidin-4-yl)-5-oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid) is activated using coupling agents like EDCl/HOBt or HATU.

-

Coupling : Reaction with 2,5-difluoroaniline in anhydrous DMF or DCM yields the final acetamide product .

Functional Group Reactivity

Decomposition Pathways

-

Hydrolysis : The acetamide bond hydrolyzes in 6M HCl (reflux, 12h) to produce 2-(3-(1-(methylsulfonyl)piperidin-4-yl)-5-oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid and 2,5-difluoroaniline .

-

Oxidation : Thiophene undergoes oxidation with H₂O₂/AcOH to form thiophene-1,1-dioxide derivatives .

Derivatization Potential

| Target Site | Derivatization Strategy | Applications |

|---|---|---|

| Triazole N-H | Alkylation with propargyl bromide for click chemistry. | Bioconjugation or polymer synthesis. |

| Thiophene C-5 | Suzuki coupling with aryl boronic acids. | Expansion of aromatic pharmacophore. |

| Piperidine Sulfonamide | Replacement of methylsulfonyl with other sulfonyl groups (e.g., tosyl). | SAR studies for biological activity optimization. |

Table 1: Synthetic Steps and Yields

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Triazole cyclization | Hydrazine hydrate, PPA, 120°C, 6h | 72% | |

| Sulfonylation | MsCl, Et₃N, DCM, 0°C → 25°C, 2h | 89% | |

| Amide coupling | HATU, DIPEA, DMF, 25°C, 12h | 65% |

Table 2: Stability Under Stress Conditions

| Condition | Observation | Degradation Products |

|---|---|---|

| 0.1M HCl (reflux, 24h) | Complete hydrolysis of acetamide. | Carboxylic acid + 2,5-difluoroaniline. |

| 0.1M NaOH (reflux, 24h) | Partial decomposition (~40%). | Oxidized thiophene derivatives. |

| H₂O₂ (30%, 60°C, 6h) | Thiophene oxidation to sulfone. | 1,2,4-Triazole-thiophene-1,1-dioxide adduct. |

Comparison with Similar Compounds

Flumetsulam (N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide)

- Structural Similarities : Contains a difluorophenyl group and a triazolo-pyrimidine core.

- Key Differences : Flumetsulam lacks the acetamide, piperidine, and thiophene moieties. Its sulfonamide group replaces the methylsulfonyl-piperidine in the target compound.

- Application : Herbicide targeting acetolactate synthase (ALS) in plants .

Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide)

N-{4-[4-(3-{[(2,5-difluorophenyl)sulfonyl]amino}-2-fluorophenyl)-2-(piperidin-4-yl)-1,3-thiazol-5-yl]pyridin-2-yl}acetamide

- Structural Similarities : Contains a difluorophenyl group, piperidine, and acetamide.

- Key Differences : Replaces the triazolone-thiophene system with a thiazole-pyridine scaffold and includes a sulfonamide group.

- Application: Not explicitly stated, but structural motifs suggest kinase or protease inhibition .

- Inference : The target compound’s triazolone-thiophene may provide a more rigid conformation compared to the thiazole-pyridine system, influencing binding kinetics.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Agrochemical Potential: The target compound’s fluorine and thiophene groups may enhance environmental persistence compared to flumetsulam, but regulatory scrutiny would be required .

- Medicinal Chemistry: The methylsulfonyl-piperidine moiety could improve blood-brain barrier penetration relative to oxadixyl’s polar oxazolidinone, making it viable for CNS targets .

Q & A

Q. What are the key synthetic steps for preparing this compound?

The synthesis involves multi-step reactions, including cyclization and functional group modifications. For example:

- Cyclization : Reacting a piperidine sulfonyl precursor with a thiophenyl-triazole intermediate under reflux in anhydrous THF, monitored by TLC .

- Acetamide coupling : Using N-(2,5-difluorophenyl)maleimide or similar acylating agents in the presence of DCC/DMAP to form the acetamide linkage .

- Purification : Column chromatography with gradient elution (e.g., ethyl acetate/hexane) to isolate the final product .

Q. How is the compound characterized post-synthesis?

Standard analytical methods include:

- FT-IR : Confirmation of sulfonyl (S=O, ~1350 cm⁻¹) and carbonyl (C=O, ~1680 cm⁻¹) groups .

- NMR (¹H/¹³C) : Assigning protons and carbons in the piperidine, triazole, and thiophene moieties (e.g., thiophen-2-yl protons at δ 7.2–7.4 ppm) .

- LCMS : High-resolution mass spectrometry to verify molecular weight (e.g., [M+H]⁺ ion matching theoretical mass) .

Q. What solvents and catalysts are optimal for its synthesis?

- Solvents : Anhydrous THF or DMF for moisture-sensitive steps .

- Catalysts : DMAP for acylation reactions, Pd/C for hydrogenation of intermediates (if applicable) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. LCMS) be resolved during characterization?

- Scenario : Discrepancies in expected vs. observed LCMS peaks may indicate residual solvents or byproducts.

- Method : Combine 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals and LCMS/MS fragmentation patterns to confirm molecular structure .

- Quantitative analysis : Use HPLC with a C18 column (60% acetonitrile/water, 0.1% TFA) to assess purity and isolate impurities .

Q. How to optimize reaction conditions for improved yield and selectivity?

- Temperature : Lower temperatures (0–5°C) reduce side reactions during acylation .

- Solvent polarity : Higher polarity solvents (e.g., DMF) stabilize intermediates in cyclization steps .

- Statistical models : Apply a Box-Behnken design to optimize molar ratios (e.g., 1:1.2 for maleimide:triazole precursor) .

Q. What computational methods are suitable for predicting its reactivity?

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular docking : Simulate interactions with biological targets (e.g., kinase enzymes) using AutoDock Vina .

Q. How to design a structure-activity relationship (SAR) study for this compound?

- Variable groups : Modify the thiophen-2-yl or methylsulfonyl groups to assess impact on bioactivity .

- Assays : Test derivatives in enzyme inhibition assays (e.g., COX-2) and compare IC₅₀ values .

Q. What strategies mitigate decomposition during storage?

- Storage : Lyophilize the compound and store under argon at –20°C to prevent hydrolysis of the sulfonyl group .

- Stabilizers : Add antioxidants (e.g., BHT) to DMSO stock solutions for long-term biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.